2-Methoxy-6-pentadecylbenzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Derivatives
As its name suggests, 2-Methoxy-6-pentadecylbenzoic acid belongs to the broad class of aromatic carboxylic acids. These are compounds containing a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com This structural motif is a cornerstone in organic chemistry, with its derivatives finding applications in diverse areas such as the synthesis of polymers, dyes, and pharmaceuticals. numberanalytics.comresearchgate.net
The reactivity of aromatic carboxylic acids is characterized by reactions such as decarboxylation, where the carboxyl group is removed as carbon dioxide, and electrophilic aromatic substitution, where other functional groups are introduced to the aromatic ring. numberanalytics.com The presence of the carboxyl group, being electron-withdrawing, typically directs incoming electrophiles to the meta-position. numberanalytics.com Furthermore, the carboxyl group itself can be converted into a variety of derivatives, including esters, amides, and anhydrides, each with their own distinct properties and applications. numberanalytics.com
The defining features of 2-Methoxy-6-pentadecylbenzoic acid within this class are the methoxy (B1213986) (-OCH3) and the pentadecyl (-C15H31) substituents. The long alkyl chain imparts significant lipophilicity to the molecule, influencing its solubility and interaction with biological membranes.
| Property | Value |
| Molecular Formula | C23H38O3 |
| Molecular Weight | 362.55 g/mol |
| CAS Number | 38449-25-1 |
| InChI Key | AFDSGPNKWBGVCV-UHFFFAOYSA-N |
Derivation from Natural Product Precursors
Carboxylic acids are abundant in nature, often featuring a wide array of functional groups and stereochemical complexity. idc-online.com Simple alkyl carboxylic acids are known for their distinct odors, while long-chain fatty acids are fundamental components of lipids. idc-online.com A notable characteristic of many natural fatty acids is the presence of an even number of carbon atoms, a result of their biosynthesis from two-carbon acetate (B1210297) units. idc-online.com
Aromatic carboxylic acids and their derivatives are also widespread in the plant kingdom. encyclopedia.pubnih.gov Benzoic acid, the simplest aromatic carboxylic acid, and its more complex relatives like cinnamic acid, caffeic acid, and rosmarinic acid are found in various herbs, spices, fruits, and vegetables. encyclopedia.pubnih.gov
The biosynthesis of 2-Methoxy-6-pentadecylbenzoic acid is linked to anacardic acids, which are naturally occurring phenolic lipids found in the nutshell liquid of the cashew plant (Anacardium occidentale). Anacardic acids are salicylic (B10762653) acid derivatives with a C15 alkyl chain. The production of 2-Methoxy-6-pentadecylbenzoic acid can be achieved through the decarboxylation and subsequent methylation of the phenolic hydroxyl group of anacardic acid.
| Natural Precursor | Source | Related Final Compound |
| Anacardic Acids | Cashew Nut Shell Liquid (Anacardium occidentale) | 2-Methoxy-6-pentadecylbenzoic acid |
| Benzoic Acid | Cranberry, Cinnamon | - |
| Cinnamic Acid | Cinnamon, Citrus Fruits, Grapes | - |
Overview of Research Areas and Significance in Biological Sciences
The unique structure of 2-Methoxy-6-pentadecylbenzoic acid, combining an aromatic carboxylic acid with a long alkyl chain, has drawn the attention of researchers in the biological sciences. The long fatty acid-like tail suggests potential interactions with cell membranes, a key factor in the biological activity of many molecules. smolecule.com
Research has indicated that this compound and its structural analogs exhibit a range of biological activities. For instance, some studies have explored the antibacterial properties of 2-Methoxy-6-pentadecylbenzoic acid. smolecule.com The presence of the α-methoxy group in similar fatty acid structures has been shown to enhance their biological effects. For example, the introduction of an α-methoxy group to certain fatty acids increased their toxicity against various cancer cell lines, including leukemia and neuroblastoma. researchgate.net
Furthermore, synthetic analogs of 2-Methoxy-6-pentadecylbenzoic acid have been investigated for their potential as inhibitors of enzymes crucial for the survival of parasites. For instance, (±)-2-methoxy-6-heptadecynoic acid, a synthetic analog, was identified as a potent inhibitor of the Leishmania donovani DNA topoisomerase IB enzyme, a potential target for anti-leishmanial drugs. nih.govresearchgate.net Another synthetic analog, (±)-2-methoxy-6-icosynoic acid, has demonstrated cytotoxic effects against human neuroblastoma and adenocarcinoma cell lines. researchgate.netnih.gov These findings underscore the significance of the 2-methoxy-substituted fatty acid scaffold in the design of new therapeutic agents.
Properties
CAS No. |
38449-25-1 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-methoxy-6-pentadecylbenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(26-2)22(20)23(24)25/h16,18-19H,3-15,17H2,1-2H3,(H,24,25) |
InChI Key |
AFDSGPNKWBGVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathway Investigations
Isolation from Anacardium occidentale (Cashew Nut Shell Liquid)
2-Methoxy-6-pentadecylbenzoic acid is a derivative of the phenolic lipids found in cashew nut shell liquid (CNSL), a byproduct of the cashew industry. acs.orgresearchgate.net CNSL is a rich source of anacardic acids, which are a mixture of closely related compounds, each consisting of a salicylic (B10762653) acid substituted with a 15 or 17-carbon alkyl chain that can be either saturated or unsaturated. wikipedia.orgresearchgate.net
The isolation of these compounds from the cashew nut shell of Anacardium occidentale involves several methods. A common approach is solvent extraction, using solvents like hexane, to obtain the crude CNSL. gavinpublishers.com Further purification to isolate specific components like anacardic acids can be achieved through techniques such as precipitation and chromatography. gavinpublishers.comnih.gov For instance, anacardic acid can be precipitated from CNSL as calcium anacardate, which is then converted back to anacardic acid using hydrochloric acid. researchgate.net
While 2-Methoxy-6-pentadecylbenzoic acid itself is not directly isolated in large quantities from raw CNSL, it is synthesized from anacardic acid, a major constituent of CNSL. nih.gov The process involves the hydrogenation of the naturally occurring mixture of anacardic acids to produce the saturated anacardic acid (2-hydroxy-6-pentadecylbenzoic acid). nih.govnih.gov This saturated precursor is then subjected to chemical modification, such as methylation, to yield 2-Methoxy-6-pentadecylbenzoic acid. acs.orgnih.gov
Table 1: Major Phenolic Lipids in Cashew Nut Shell Liquid (CNSL)
| Compound | General Structure | Typical Percentage in Natural CNSL |
|---|---|---|
| Anacardic Acids | Salicylic acid with a C15 or C17 alkyl chain | 60-65% |
| Cardols | Resorcinol with a C15 or C17 alkyl chain | 15-20% |
| Cardanols | Phenol with a C15 or C17 alkyl chain | ~10% |
| 2-Methylcardols | 2-Methylresorcinol with a C15 or C17 alkyl chain | Minor component |
This table is interactive. You can sort and filter the data.
Identification in Other Biological Matrices
While prominently associated with Anacardium occidentale, related methoxylated fatty acids have been identified in other biological sources. For example, (±)-2-methoxy-6Z-heptadecenoic acid, a structurally similar compound, has been isolated from the sponge Calyx podatypa. researchgate.net Additionally, 2-Methoxy-6-pentadecyl-1,4-benzoquinone has been found in the seed oils of various iris plants, including I. pseudacorus, I. missouriensis, and I. sibirica. medchemexpress.com The fruiting bodies of the fungus Tyromyces fissilis have been found to contain various anacardic acid analogues with a salicylic acid moiety and an aliphatic group at the C-6 position. tandfonline.com
Proposed Biosynthetic Routes and Precursor Relationships (e.g., Anacardic Acid)
The biosynthesis of 2-Methoxy-6-pentadecylbenzoic acid is directly linked to the metabolic pathways of anacardic acids. Anacardic acid, specifically 2-hydroxy-6-pentadecylbenzoic acid, is the immediate precursor to this compound. nih.govnih.gov Anacardic acids are phenolic lipids synthesized in plants. wikipedia.org
The proposed biosynthetic route for 2-Methoxy-6-pentadecylbenzoic acid involves a multi-step process that begins with the natural mixture of anacardic acids extracted from CNSL.
Key Biosynthetic/Synthetic Steps:
Hydrogenation: The mixture of unsaturated anacardic acids is first subjected to catalytic hydrogenation to saturate the alkyl side chains, resulting in 2-hydroxy-6-pentadecylbenzoic acid. nih.govnih.gov
Alkylation/Methylation: The hydroxyl group on the salicylic acid moiety of the saturated anacardic acid is then methylated. This can be achieved through chemical synthesis, for example, by reacting it with methyl iodide. acs.orgnih.gov
This process highlights the role of anacardic acid as a crucial starting material for the synthesis of 2-Methoxy-6-pentadecylbenzoic acid and its derivatives. nih.gov
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 6 Pentadecylbenzoic Acid
De Novo Synthesis Approaches
While derivatization from readily available natural anacardic acid is common, de novo synthesis provides a route to 2-Methoxy-6-pentadecylbenzoic acid and its analogues from basic chemical precursors. A plausible multi-step total synthesis can be conceptualized based on synthetic strategies for similar long-chain methoxylated fatty acids. ma.edu
One such approach starts with a long-chain alcohol, such as 1-hexadecanol. ma.edu The synthesis can be outlined in several key steps:
Oxidation : The initial step involves the oxidation of the starting alcohol, 1-hexadecanol, to its corresponding aldehyde, hexadecanal (B134135). This transformation is typically achieved using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). ma.edu
Cyanohydrin Formation : The aldehyde is then converted into a cyanohydrin. This is accomplished by reacting hexadecanal with trimethylsilyl (B98337) cyanide in the presence of a catalytic amount of a base, for instance, triethylamine (B128534), to yield 2-(trimethylsilyloxy)heptadecanitrile. ma.edu
Hydrolysis to α-Hydroxy Acid : The resulting silylated cyanohydrin undergoes acidic hydrolysis to form the α-hydroxy acid, (±)-2-hydroxyheptadecanoic acid. ma.edu
Esterification and Methylation : To selectively methylate the hydroxyl group, the carboxylic acid is first protected as a methyl ester by treatment with methanolic hydrogen chloride. The subsequent methylation of the free hydroxyl group is carried out using a strong base like sodium hydride (NaH) followed by an electrophilic methyl source such as methyl iodide (CH₃I) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This sequence yields the methyl (±)-2-methoxyheptadecanoate. ma.edu
Saponification : The final step is the saponification of the methyl ester to liberate the desired carboxylic acid. This is achieved by refluxing the ester with an alcoholic solution of a base, such as potassium hydroxide (B78521) (KOH), to afford (±)-2-methoxyheptadecanoic acid. ma.edu
A similar strategy, adapted for the specific pentadecyl side chain and benzoic acid core, would represent a complete de novo synthesis of 2-Methoxy-6-pentadecylbenzoic acid.
Derivatization Strategies from Anacardic Acid and its Analogues
The most common and practical route to 2-Methoxy-6-pentadecylbenzoic acid and its derivatives begins with anacardic acid isolated from CNSL. whiterose.ac.ukgoogle.com Natural CNSL contains a mixture of anacardic acids with varying degrees of unsaturation in the C15 alkyl side chain. nih.govresearchgate.net For many synthetic purposes, this mixture is first hydrogenated using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure to yield saturated anacardic acid (6-pentadecylsalicylic acid), which is a solid and easier to handle. whiterose.ac.ukgoogle.com
The direct conversion of saturated anacardic acid to 2-Methoxy-6-pentadecylbenzoic acid is a key initial step for many subsequent transformations.
Methylation : The phenolic hydroxyl group of anacardic acid is selectively methylated. A common and efficient method involves reacting the hydrogenated anacardic acid with dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetonitrile. The reaction mixture is typically heated to reflux to ensure completion. google.com This procedure can yield the methyl ester of the target acid, methyl 2-methoxy-6-pentadecylbenzoate, if the reaction conditions are sufficiently forcing. google.com Prolonged treatment with diazomethane (B1218177) (CH₂N₂) in the presence of methanol (B129727) is another method to achieve dimethylation, forming the dimethyl anacardic ether esters. nih.gov
Esterification : The carboxylic acid group of 2-Methoxy-6-pentadecylbenzoic acid can be esterified through several standard methods. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). nih.govnih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct esterification with an alcohol. The synthesis of various alkyl esters is a common strategy to modify the compound's properties.
The carboxylic acid or ester functionality of 2-Methoxy-6-pentadecylbenzoic acid derivatives can be reduced to a primary alcohol, providing a versatile intermediate for further functionalization.
Reduction to Alcohol : The reduction of the methyl ester of 2-Methoxy-6-pentadecylbenzoic acid to the corresponding benzyl (B1604629) alcohol, (2-methoxy-6-pentadecylphenyl)methanol, is effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF. google.com The reaction is typically performed at room temperature. google.com
Subsequent Functionalization : The resulting alcohol is a key synthon for introducing other functional groups. A common strategy is to convert the alcohol into a good leaving group, such as a mesylate. This is achieved by treating the alcohol with methanesulfonyl chloride (MsCl) and a base like triethylamine (Et₃N) in a solvent like dichloromethane (DCM). google.com The resulting mesylate is a highly reactive intermediate that can be readily displaced by various nucleophiles to create a range of new derivatives. google.com
Urea (B33335) and thiourea (B124793) moieties can be incorporated by transforming the alcohol intermediate into an amine, which is then reacted with isocyanates or isothiocyanates. google.com
The synthetic sequence proceeds as follows:
Azide (B81097) Formation : The mesylated intermediate, (2-methoxy-6-pentadecyl)benzyl mesylate, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to produce the corresponding benzyl azide via an Sₙ2 reaction.
Amine Synthesis : The azide is then reduced to the primary amine, (2-methoxy-6-pentadecyl)benzylamine. This reduction can be accomplished through catalytic hydrogenation using a Pd/C catalyst under hydrogen pressure.
Urea/Thiourea Formation : The final step involves coupling the synthesized amine with a variety of isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) in a solvent like chloroform (B151607) to yield the target urea and thiourea derivatives, respectively. google.com
A range of these derivatives have been synthesized, as shown in the table below.
| Starting Material | Reagent | Derivative Type |
| (2-methoxy-6-pentadecyl)benzylamine | Various Isocyanates | Urea Derivatives google.com |
| (2-methoxy-6-pentadecyl)benzylamine | Various Isothiocyanates | Thiourea Derivatives google.com |
The amine and carboxylic acid functionalities of the 2-Methoxy-6-pentadecylbenzoic acid scaffold are key handles for creating benzylamine (B48309) and benzamide (B126) libraries.
Benzylamine Analogues : The (2-methoxy-6-pentadecyl)benzyl mesylate intermediate, described in section 3.2.2, can be directly reacted with a wide variety of primary or secondary amines. google.com This nucleophilic substitution reaction displaces the mesylate group to form diverse N-substituted benzylamine analogues of anacardic acid. google.comnih.gov
Benzamide Analogues : Benzamide derivatives are prepared from the carboxylic acid itself. 2-Methoxy-6-pentadecylbenzoic acid, or its ethoxy and isopropoxy analogues, can be coupled with a range of anilines or other primary/secondary amines. whiterose.ac.uk This amide bond formation is typically facilitated by peptide coupling agents or by first converting the carboxylic acid to a more reactive species like an acid chloride.
The table below summarizes some of the synthesized benzamide derivatives from related 2-alkoxy-6-pentadecylbenzoic acids.
| Acid Synthone | Amine Reagent | Resulting Derivative | Reference |
| 2-ethoxy-6-pentadecylbenzoic acid | 4-aminopyridine | 2-ethoxy-6-pentadecyl-N-pyridin-4-ylbenzamide | whiterose.ac.uk |
| 2-ethoxy-6-pentadecylbenzoic acid | 3-nitroaniline | 2-ethoxy-N-(3-nitrophenyl)-6-pentadecylbenzamide | whiterose.ac.uk |
| 2-isopropoxy-6-pentadecylbenzoic acid | 4-aminopyridine | 2-isopropoxy-6-pentadecyl-N-pyridin-4-ylbenzamide | whiterose.ac.uk |
The synthesis of α-phenoxyalkyl ester derivatives from 2-Methoxy-6-pentadecylbenzoic acid involves creating an ester linkage through an α-alkoxy carbon attached to another aryl group. While specific examples starting directly from 2-Methoxy-6-pentadecylbenzoic acid are not prevalent in the reviewed literature, the synthesis can be achieved using established methods for esterifying salicylic (B10762653) acid derivatives.
A general approach would involve the reaction of the sodium or potassium salt of 2-Methoxy-6-pentadecylbenzoic acid with an appropriate α-chloro- or α-bromoether (e.g., phenoxymethyl (B101242) chloride). The carboxylate anion acts as a nucleophile, displacing the halide to form the desired α-phenoxyalkyl ester.
Alternatively, an acid-catalyzed reaction between 2-Methoxy-6-pentadecylbenzoic acid and a phenoxy-substituted alcohol in the presence of a dehydrating agent could yield the corresponding ester. These prodrug-like structures are designed to potentially release the active acid upon hydrolysis.
Development of Novel Synthetic Routes and Catalytic Systems
Recent research has concentrated on overcoming the challenges associated with the regioselective introduction of the long pentadecyl chain onto the 2-methoxybenzoic acid core. Traditional methods often suffer from a lack of selectivity, leading to mixtures of isomers and lower yields. The development of advanced synthetic methodologies has provided more precise control over the molecular architecture.
Directed ortho-Metalation (DoM)
Directed ortho-metalation has emerged as a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org In the case of 2-methoxybenzoic acid, both the methoxy (B1213986) and the carboxylic acid groups can act as DMGs. organic-chemistry.orgorganic-chemistry.org
Groundbreaking work by Nguyen, Castanet, and Mortier demonstrated that the regioselectivity of the lithiation of unprotected 2-methoxybenzoic acid can be controlled by the choice of the base. organic-chemistry.org Treatment with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) directs the metalation exclusively to the 3-position (ortho to the carboxylate). Conversely, using a superbase system like n-butyllithium/potassium tert-butoxide (n-BuLi/t-BuOK) reverses the regioselectivity, leading to deprotonation at the 6-position (ortho to the methoxy group). organic-chemistry.org This selective lithiation at the 6-position generates a key intermediate, 2-methoxy-6-lithiobenzoate, which can then be alkylated by reacting with an appropriate electrophile, such as pentadecyl bromide, to yield 2-methoxy-6-pentadecylbenzoic acid. wikipedia.orgorganic-chemistry.org
Table 1: Directed ortho-Metalation for the Synthesis of 2-Methoxy-6-pentadecylbenzoic Acid
| Step | Reagents and Conditions | Intermediate/Product | Key Features |
| 1. Lithiation | 2-methoxybenzoic acid, n-BuLi/t-BuOK, THF, -78 °C | 2-methoxy-6-lithiobenzoate | The use of a superbase ensures regioselective deprotonation at the 6-position, ortho to the methoxy group. |
| 2. Alkylation | Pentadecyl bromide, -78 °C to room temperature | 2-Methoxy-6-pentadecylbenzoic acid | Introduction of the C15 alkyl chain via nucleophilic attack of the aryllithium intermediate on the alkyl halide. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. beilstein-journals.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. beilstein-journals.orgmdpi.com For the synthesis of 2-methoxy-6-pentadecylbenzoic acid, a plausible route involves the coupling of a 2-methoxy-6-halobenzoic acid derivative with a pentadecylboronic acid or its ester.
This approach offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of various catalysts and boronic acids. mdpi.comorganic-chemistry.org The catalytic system typically consists of a palladium source, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), a phosphine (B1218219) ligand to stabilize the palladium complex, and a base. beilstein-journals.orgmdpi.com The choice of ligand and base can significantly influence the reaction's efficiency and yield. While specific examples for the synthesis of 2-methoxy-6-pentadecylbenzoic acid are not abundant in the literature, the general applicability of the Suzuki-Miyaura coupling to sterically hindered substrates suggests its feasibility. beilstein-journals.org
Table 2: Proposed Suzuki-Miyaura Coupling for the Synthesis of 2-Methoxy-6-pentadecylbenzoic Acid
| Component | Example | Role |
| Aryl Halide | Methyl 2-bromo-6-methoxybenzoate | Electrophilic coupling partner |
| Organoboron Reagent | Pentadecylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |
| Base | K₂CO₃ or Cs₂CO₃ | Promotes transmetalation |
| Solvent | Toluene/Water or Dioxane/Water | Provides the reaction medium |
Other Synthetic Transformations
Beyond the primary synthesis of the carbon skeleton, other chemical transformations are relevant. For instance, the natural precursor, anacardic acid, which typically contains unsaturated side chains, can be hydrogenated to produce 2-hydroxy-6-pentadecylbenzoic acid. nih.gov Subsequent methylation of the phenolic hydroxyl group would then yield the target compound, 2-methoxy-6-pentadecylbenzoic acid. A patent for the synthesis of the related 2-methoxy-6-methylbenzoic acid describes a methylation step using dimethyl sulfate in the presence of a base. google.com
Furthermore, the carboxylic acid and phenolic hydroxyl groups of the broader anacardic acid family are amenable to various modifications, such as esterification and etherification, to produce a range of derivatives with diverse properties. nih.gov These transformations highlight the versatility of this class of compounds as building blocks in organic synthesis.
Elucidation of Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Activity Investigations
Research into the antimicrobial properties of methoxylated fatty acids has revealed potential for activity against a range of pathogenic bacteria. While specific data on 2-Methoxy-6-pentadecylbenzoic acid is not extensively detailed in the available literature, studies on structurally similar compounds provide insight into its potential efficacy.
Investigations into synthetic α-methoxylated fatty acids have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies have been conducted on compounds with a similar structural backbone to 2-Methoxy-6-pentadecylbenzoic acid, such as those featuring a methoxy (B1213986) group at the alpha position (C-2) and an alkyl chain.
Specifically, (±)-2-methoxy-6-hexadecynoic acid and (±)-2-methoxy-6-octadecynoic acid have shown significant inhibitory activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The presence of a methoxy group at the C-2 position combined with unsaturation in the alkyl chain appears to be a key factor in their bactericidal activity. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for these related compounds against MRSA and E. coli have been reported to be in the range of 30 to 500 μg/mL. nih.gov
While direct minimum inhibitory concentration (MIC) data for 2-Methoxy-6-pentadecylbenzoic acid against a broad panel of bacteria including Vancomycin-resistant Enterococci (VRE) and Klebsiella pneumoniae is not available in the cited literature, the activity of its analogs suggests a potential area for further investigation. The efficacy of related α-methoxylated fatty acids is summarized below.
Table 1: Antimicrobial Activity of Structurally Related α-Methoxylated Fatty Acids
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| (±)-2-methoxy-6-hexadecynoic acid | MRSA | IC₅₀ | 30 - 500 µg/mL | nih.gov |
| (±)-2-methoxy-6-hexadecynoic acid | E. coli | IC₅₀ | 30 - 500 µg/mL | nih.gov |
| (±)-2-methoxy-6-octadecynoic acid | MRSA | IC₅₀ | 30 - 500 µg/mL | nih.gov |
Note: This table presents data for structurally similar compounds, not 2-Methoxy-6-pentadecylbenzoic acid itself.
The precise antimicrobial mechanism of 2-Methoxy-6-pentadecylbenzoic acid has not been specifically elucidated. However, based on the known mechanisms of other fatty acids, several potential modes of action can be proposed. A primary target for many antimicrobial fatty acids is the bacterial cell membrane. researchgate.net
One plausible mechanism is the disruption of the electron transport chain, which is vital for cellular respiration and energy (ATP) production. nih.gov Fatty acids can interfere with the integrity of the lipid bilayer of the cell membrane, which in turn can impair the function of membrane-embedded protein complexes of the electron transport chain. nih.gov This disruption leads to a halt in energy production, ultimately resulting in bacterial growth inhibition and cell death. nih.gov
Another related mechanism involves increasing the fluidity and permeability of the bacterial cell membrane. nih.gov The insertion of fatty acid molecules into the lipid bilayer can lead to a loss of structural integrity, causing leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cell survival. researchgate.net Some fatty acids have also been implicated in causing lipid peroxidation, a process that generates reactive oxygen species, leading to oxidative damage to cellular components. nih.gov
Modulation of Nuclear Receptors, Specifically Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. researchgate.netmdpi.com Fatty acids and their derivatives are natural ligands for PPARs.
There is currently no direct evidence in the scientific literature demonstrating that 2-Methoxy-6-pentadecylbenzoic acid acts as an agonist or partial agonist for PPARα and PPARγ. However, its structure as a fatty acid derivative makes it a candidate for interaction with these receptors. PPARα activation is known to lower circulating triglyceride levels, while PPARγ activation is associated with improved insulin (B600854) sensitivity. researchgate.net Dual PPARα/γ agonists have been developed with the aim of targeting both hyperlipidemia and hyperglycemia. nih.gov Given that various natural and synthetic fatty acids have been identified as PPAR ligands, it is plausible that 2-Methoxy-6-pentadecylbenzoic acid could exhibit some level of activity at these receptors, though this remains to be experimentally verified.
The investigation of gene-selective activation by potential PPAR ligands is often carried out in specific cell lines. Human Embryonic Kidney 293 (HEK293) cells are frequently used in transactivation assays to screen for receptor activation. mdpi.com Primary hepatocytes are a relevant model for studying the effects on genes involved in fatty acid oxidation, a process primarily regulated by PPARα. nih.gov The 3T3-L1 adipocyte cell line is a standard model for studying adipogenesis and glucose uptake, which are processes heavily influenced by PPARγ. nih.gov
No studies have been published that utilize these in vitro models to examine the gene activation profile of 2-Methoxy-6-pentadecylbenzoic acid. Such research would be necessary to determine if the compound can selectively modulate the expression of PPAR target genes in a cell- and tissue-specific manner.
Should 2-Methoxy-6-pentadecylbenzoic acid be identified as a PPAR agonist, it could potentially play a role in lipid metabolism and glucose homeostasis. Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in plasma triglycerides. nih.gov Conversely, activation of PPARγ, predominantly in adipose tissue, promotes the storage of fatty acids in fat cells and enhances insulin sensitivity, thereby improving glucose homeostasis. researchgate.net
Dual activation of both PPARα and PPARγ is a therapeutic strategy that has been explored for metabolic diseases like type 2 diabetes, although some dual agonists have been associated with adverse effects such as cardiac dysfunction. nih.gov Any potential role of 2-Methoxy-6-pentadecylbenzoic acid in these metabolic pathways is speculative at this point and would be entirely dependent on its ability to bind to and activate PPARs, a characteristic that requires future experimental validation.
Anticancer and Cytotoxic Mechanism Research
The potential of 2-Methoxy-6-pentadecylbenzoic acid as an anticancer agent has been a subject of preliminary investigation. These studies have explored its capacity to induce cell death and inhibit the growth of cancer cells, providing initial insights into its cytotoxic mechanisms.
Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress in Cancer Cell Lines
While direct evidence for 2-Methoxy-6-pentadecylbenzoic acid remains to be fully elucidated, research into structurally related compounds offers a potential framework for its mechanism of action. For instance, compounds with similar methoxy-phenyl structures have been observed to trigger apoptosis, or programmed cell death, in various cancer cell lines.
One related compound, 2-methoxyjuglone , has demonstrated the ability to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. nih.gov This process was characterized by typical apoptotic features such as cell shrinkage and the formation of apoptotic bodies. nih.gov Similarly, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone has been shown to mediate the anti-proliferation of A549 lung cancer cells through apoptosis. nih.gov Another related molecule, 2-methoxy-1,4-naphthoquinone (MNQ) , induces apoptosis in A549 lung adenocarcinoma cells through oxidative stress-triggered signaling pathways. researchgate.net
The endoplasmic reticulum (ER) is a critical organelle for protein folding, and its disruption can lead to a state known as ER stress, which can ultimately trigger apoptosis. nih.govnih.gov Studies on various phytochemicals have shown that the induction of ER stress is a viable strategy to inhibit cancer cell proliferation. dntb.gov.ua Although direct studies on 2-Methoxy-6-pentadecylbenzoic acid are pending, the mechanisms observed with analogous compounds suggest that its anticancer effects might also involve the induction of ER stress pathways. The unfolded protein response (UPR), a key component of the ER stress response, involves sensors like PERK, IRE1α, and ATF6, which can initiate apoptotic signaling under prolonged stress. nih.govfrontiersin.org
Inhibition of Cancer Cell Proliferation in Experimental Models
The inhibition of cancer cell proliferation is a cornerstone of anticancer therapy. While specific data on 2-Methoxy-6-pentadecylbenzoic acid is not yet available, the broader class of methoxylated fatty acids has shown promise. For example, 2-methoxy-6-icosynoic acid , a compound with a similar α-methoxy fatty acid structure, has been found to induce cell death in neuroblastoma cells. nih.gov This suggests that the unique structural features of 2-Methoxy-6-pentadecylbenzoic acid could also confer antiproliferative properties. Further research is necessary to determine its efficacy and the specific molecular targets involved in inhibiting the growth of cancer cells in experimental models.
Enzyme Inhibition and Regulation Studies
The ability of 2-Methoxy-6-pentadecylbenzoic acid to interact with and modulate the activity of specific enzymes is another area of active investigation. These studies are crucial for understanding its broader pharmacological potential.
Inhibition of Xanthine (B1682287) Oxidase
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. nih.gov A variety of natural and synthetic compounds are known to inhibit this enzyme. nih.govrsc.org While there is no direct evidence to date demonstrating the inhibition of xanthine oxidase by 2-Methoxy-6-pentadecylbenzoic acid, its structural characteristics warrant investigation in this area. The search for novel xanthine oxidase inhibitors with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. nih.govrsc.org
Modulation of Histone Acetyltransferases (HATs)
Histone acetyltransferases (HATs) are enzymes that play a crucial role in regulating gene expression through the acetylation of histone proteins. The inhibition of a related class of enzymes, histone deacetylases (HDACs), is a validated approach in cancer therapy. nih.govnih.gov Small molecule inhibitors of HDAC6, for example, have shown promise as anticancer agents. nih.govnih.gov Given the structural similarities of 2-Methoxy-6-pentadecylbenzoic acid to other known epigenetic modulators, its potential to influence HAT or HDAC activity is a compelling area for future research.
Anti-inflammatory and Immunomodulatory Research Pathways
Chronic inflammation is a key factor in the development of numerous diseases. Therefore, compounds with anti-inflammatory and immunomodulatory properties are of significant therapeutic interest.
Research into the anti-inflammatory properties of related compounds provides a basis for investigating 2-Methoxy-6-pentadecylbenzoic acid. For instance, 2-methoxy-4-vinylphenol has been shown to possess anti-inflammatory activity. nih.govresearchgate.net Fatty acids themselves have been shown to have both immune-enhancing and anti-inflammatory effects, often mediated through the modulation of signaling pathways like NF-κB and MAPK. The potential for 2-Methoxy-6-pentadecylbenzoic acid to influence these pathways and modulate the production of inflammatory mediators is a promising avenue for research. Furthermore, the immunomodulatory effects of various natural compounds are well-documented, highlighting the potential for this compound to influence the innate and adaptive immune systems. nih.govnih.gov
Interactions with Biological Systems at a Molecular Level (e.g., Cell Membranes, Biochemical Pathways)
The biological activities of 2-Methoxy-6-pentadecylbenzoic acid, a synthetic anacardic acid analogue, are intrinsically linked to its molecular structure, which facilitates interactions with cellular and biochemical systems. Anacardic acids, naturally occurring phenolic lipids found in cashew nut shell liquid, are known for a range of bioactivities, and research into these compounds provides a framework for understanding the mechanisms of their synthetic analogues. researchgate.netnih.gov
The structure of 2-Methoxy-6-pentadecylbenzoic acid, featuring a hydrophilic salicylic (B10762653) acid head and a long, hydrophobic pentadecyl tail, gives it amphiphilic properties. This dual nature is central to its interaction with biological membranes. The long alkyl chain is believed to enable its insertion into the lipid bilayers of cell membranes, potentially disrupting membrane integrity and function. This interaction is thought to be a key factor in its observed antibacterial properties, particularly against Gram-positive bacteria. wikipedia.orgnih.gov The disruption of the cell membrane can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. frontiersin.org
Beyond direct membrane disruption, the insertion of such molecules into the lipid bilayer can alter the membrane's physical properties, such as fluidity. nih.govnih.gov Changes in membrane fluidity can, in turn, affect the function of integral membrane proteins, including enzymes and receptors, which are crucial for various cellular signaling pathways. nih.gov
At the biochemical level, anacardic acids are known to inhibit several enzymes. One of the most notable targets is histone acetyltransferase (HAT). nih.gov Inhibition of HATs can lead to changes in gene expression, which may underlie some of the observed anti-inflammatory and anti-tumor effects of this class of compounds. nih.gov While direct inhibition of specific enzymes by 2-Methoxy-6-pentadecylbenzoic acid is not extensively documented, its structural similarity to other bioactive anacardic acids suggests it may share similar targets. nih.govsigmaaldrich.com
Studies on closely related methoxylated fatty acids have also provided insights into potential mechanisms. For instance, some synthetic methoxylated fatty acids have been shown to induce cell death in cancer cell lines. nih.govnih.gov The presence of the α-methoxy group, as in 2-Methoxy-6-pentadecylbenzoic acid, has been suggested to enhance cytotoxicity and promote the formation of micelles, which could be a mechanism for its biological action. nih.govnih.govresearchgate.net
The table below summarizes the key molecular interactions reported for anacardic acids and related compounds, which are likely relevant to 2-Methoxy-6-pentadecylbenzoic acid.
Table 1: Summary of Molecular Interactions of Anacardic Acids and Related Compounds
| Biological Target/System | Observed Effect | Proposed Molecular Mechanism | Relevant Compound Class |
|---|---|---|---|
| Bacterial Cell Membrane | Increased permeability, disruption of membrane integrity | Insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to membrane destabilization. | Anacardic Acids |
| Histone Acetyltransferase (HAT) | Inhibition of enzyme activity | Competitive or non-competitive binding to the enzyme, preventing histone acetylation and altering gene expression. | Anacardic Acids |
| Cancer Cell Lines | Induction of apoptosis (cell death) | Alteration of membrane lipid composition and structure, leading to changes in signaling pathways. | 2-hydroxyoleic acid (a related fatty acid) |
| Neuroblastoma Cells | Cytotoxicity | Enhanced micelle formation and potential disruption of cellular processes due to the α-methoxy group. | (±)-2-methoxy-6-icosynoic acid |
Structure Activity Relationship Sar Analyses of 2 Methoxy 6 Pentadecylbenzoic Acid Analogues
Impact of Alkyl Chain Modifications on Biological Efficacy
The long alkyl chain is a defining feature of 2-Methoxy-6-pentadecylbenzoic acid analogues, and its length and degree of saturation are critical determinants of biological efficacy, particularly antimicrobial activity.
Research into anacardic acid derivatives, which are structurally analogous to 2-methoxy-6-alkylbenzoic acids, has shown that the length of this hydrophobic chain plays a significant role. Studies on phenolic lipids with varying alkyl chain lengths (C6, C8, C10, C12, and C14) revealed that chains between C8 and C12 conferred optimal antibacterial activity. nih.gov Specifically, the C10 and C12 derivatives demonstrated significant efficacy in animal models against multi-drug resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.govnih.gov The antibacterial potency was observed to increase as the chain length increased from C3 to C16; however, a further increase to C18 resulted in diminished antibacterial efficacy. nih.gov This suggests that an excessively long alkyl chain may fold or curl, potentially obstructing the molecule's interaction with bacterial membranes. nih.gov
The degree of unsaturation in the alkyl chain is also a key factor. For natural anacardic acids, the presence of double bonds in the side chain is required for enhancing antibacterial activity against S. mutans. researchgate.netnih.gov In contrast, activity against P. acnes can be significantly improved with a saturated linear alkyl side chain. researchgate.netnih.gov This highlights that the optimal chain structure can be pathogen-dependent. For instance, anacardic acid with a saturated C15 alkyl chain (1a) showed no activity against S. mutans, whereas the triene-containing analogue (1d) was highly effective. researchgate.netnih.gov However, this high degree of unsaturation can also lead to instability, making semi-synthetic modifications necessary for practical applications. nih.govnih.gov
| Alkyl Chain Modification | Impact on Biological Efficacy | Supporting Evidence (Example) |
|---|---|---|
| Chain Length (C10, C12) | Optimal antibacterial activity against MRSA and VRE. nih.govnih.gov | C10 and C12 derivatives significantly increased survival in an infected Galleria mellonella model. nih.govnih.gov |
| Chain Length (C16) | Peak antibacterial potency observed in a series of quaternary ammonium (B1175870) methacrylates. nih.gov | Biofilm colony-forming units (CFU) for the C16 analogue were 4 log lower than the control. nih.gov |
| Chain Length (>C16) | Decreased antibacterial efficacy. nih.gov | A C18 chain showed less antibacterial effect than the C16 chain, possibly due to steric hindrance. nih.gov |
| Unsaturated Chain | Enhances activity against certain bacteria like S. mutans. researchgate.netnih.gov | Triene-containing anacardic acid (1d) is significantly more effective against S. mutans than the saturated form (1a). researchgate.netnih.gov |
| Saturated Chain | Enhances activity against other bacteria like P. acnes. researchgate.netnih.gov | A saturated linear alkyl side chain significantly enhances activity against P. acnes. researchgate.netnih.gov |
Influence of Aromatic Substituent Groups on Antimicrobial Properties
Substituents on the benzoic acid ring significantly modulate the antimicrobial properties of this class of compounds. The identity and position of these groups can affect the molecule's lipophilicity, electronic properties, and ability to interact with biological targets.
The substitution pattern on the salicylic (B10762653) acid head group is a critical factor. The core structure of anacardic acids features a hydroxyl group at the C2 position, ortho to the carboxylic acid. This hydroxyl group can form an intramolecular hydrogen bond with the amide carbonyl group in certain derivatives, which can mask polarity and increase lipophilicity, thereby enhancing biological activity. nih.gov Replacing this hydroxyl with a methoxy (B1213986) group, as in 2-Methoxy-6-pentadecylbenzoic acid, alters these properties. A methoxy group is generally associated with a decrease in the apparent lipophilicity (log kw) compared to a hydroxyl group. nih.gov This change can influence how the molecule penetrates bacterial cell walls. It has been suggested that the presence of free hydroxyl groups can sometimes reduce antibacterial activity due to decreased lipophilicity, which hinders penetration through the bacterial cell wall.
Introducing other substituents onto the aromatic ring also has a pronounced effect. For example, the addition of a nitro group to cardol and anacardic acid has been explored to create modified compounds. In other classes of antibacterial agents, the presence of oxygenated substituents in an ether or ester form has been shown to enhance antibacterial activity. Conversely, modifications such as adding a fluoro group at the 4-position of the benzoic acid ring, when coupled with a 3-methoxy group, led to a loss of anti-invasive activity in a cancer model, indicating complex interactions between substituents. While substitutions on the salicylic head group can enhance antibacterial activities, they may also increase cytotoxicity.
| Aromatic Substituent | Position | Influence on Properties/Activity |
|---|---|---|
| Hydroxy (-OH) | C2 | Can form intramolecular hydrogen bonds, increasing lipophilicity and potentially biological activity. nih.gov |
| Methoxy (-OCH3) | C2 | Generally decreases apparent lipophilicity compared to a hydroxyl group. nih.gov May enhance antibacterial activity by increasing penetration through the bacterial cell wall compared to hydroxyl derivatives. |
| Nitro (-NO2) | - | Nitration of anacardic acid and cardol has been performed to yield new derivatives. |
| Fluoro (-F) | C4 | Coupled with a C3-methoxy group, it resulted in a loss of anti-invasive activity in cancer cells. |
| General Substitution | - | Can enhance antibacterial activity but may also increase cytotoxicity. |
Structural Determinants Governing Anticancer Activities
Anacardic acids and their analogues have been identified as potential antitumor agents, and their efficacy is closely tied to their chemical structure. nih.gov The anticancer activity stems from their ability to interact with multiple cellular targets, and SAR analyses help to elucidate the key structural features responsible for these effects.
The entire molecular structure—combining the phenolic ring, the carboxylic acid, and the long alkyl side chain—is important for its biological activities, including antitumor effects. researchgate.net Anacardic acid has been shown to inhibit histone acetyltransferases (HATs), which can sensitize tumor cells to ionizing radiation. Specifically, it inhibits the Tip60 and p300/CBP HATs. This inhibition is linked to the suppression of nuclear factor-κB (NF-κB) activation, a pathway critical for cell survival, proliferation, and invasion. nih.gov
The alkyl side chain is a major determinant of anticancer potency. Anacardic acid purified from geranium (AnAc 24:1ω5) has been shown to inhibit the proliferation of breast cancer cells. Studies have shown that some anacardic acid analogues can inhibit cancer cell growth without affecting non-malignant cells. nih.gov Furthermore, in an investigation of anacardic acid on triple-negative breast cancer (TNBC) MDA-MB-231 cells, the compound was found to inhibit cell proliferation, suppress invasion and migration, and induce apoptosis. This was linked to the regulation of Hsp90-dependent molecules.
The substitution on the aromatic ring also plays a role. The combination of 6-pentadecyl salicylic acid (6SA) with the chemotherapeutic agent carboplatin (B1684641) (CbPt) resulted in a significant decrease in tumor volume and weight in a breast cancer model, indicating a synergistic effect. This suggests that the specific structure of 6SA is effective in augmenting the activity of conventional anticancer drugs. The quinoline (B57606) ring with a C-6 methoxy group substitution has been shown to contribute to inhibiting metastasis in other compound series. While anacardic acid analogues have demonstrated direct antitumor activity, they can also act as cytoprotective agents, reducing the toxicity of chemotherapy on healthy blood and bone marrow cells.
Advanced Analytical and Spectroscopic Methodologies in Research
The precise characterization and quantification of 2-methoxy-6-pentadecylbenzoic acid, a member of the ginkgolic acid family, relies on a suite of advanced analytical and spectroscopic techniques. These methodologies are crucial for its structural elucidation, molecular mass determination, functional group identification, separation from complex mixtures, and for probing its biological activity at the molecular level.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic properties and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. researchgate.netnih.gov For 2-methoxy-6-pentadecylbenzoic acid, these calculations can predict a variety of important chemical descriptors.
DFT, with functionals such as B3LYP and B3PW91, is a common choice for molecules of this size, balancing computational cost and accuracy. researchgate.netnih.gov These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, they can compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution across the molecule. These maps are invaluable for predicting how the molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-methoxy-6-pentadecylbenzoic acid, the MEP would likely show negative potential around the carboxylic acid and methoxy (B1213986) oxygen atoms, indicating sites prone to electrophilic attack, and positive potential around the acidic proton.
Table 1: Predicted Electronic Properties of 2-Methoxy-6-pentadecylbenzoic Acid from Representative DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability |
| Dipole Moment | 2.5 D | Indicates molecular polarity |
Note: The values in this table are representative examples based on calculations of similar molecules and are intended for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
The long and flexible pentadecyl chain of 2-methoxy-6-pentadecylbenzoic acid suggests that the molecule can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational preferences and flexibility. nih.gov
When studying ligand-target interactions, MD simulations can be used to assess the stability of a ligand-protein complex. After an initial binding pose is predicted by molecular docking, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. These simulations can also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The analysis of MD trajectories can reveal conformational changes in both the ligand and the target protein upon binding. nih.gov
Molecular Docking Studies for Receptor Binding Affinity and Target Identification
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This technique is essential for understanding the binding mode of a potential drug molecule and for estimating its binding affinity. For 2-methoxy-6-pentadecylbenzoic acid, molecular docking could be employed to screen for potential biological targets and to understand the structural basis of its activity.
The docking process involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding energy. The results can identify the most likely binding mode and provide a quantitative estimate of the binding affinity (e.g., in kcal/mol). Key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the receptor, as well as hydrophobic interactions involving the pentadecyl chain, can be visualized and analyzed.
For instance, based on the known activities of similar long-chain fatty acids, potential targets for 2-methoxy-6-pentadecylbenzoic acid could include enzymes involved in lipid metabolism or bacterial cell membrane proteins. Docking studies could help to prioritize which targets to investigate experimentally.
Table 2: Representative Molecular Docking Results for 2-Methoxy-6-pentadecylbenzoic Acid with a Hypothetical Receptor
| Parameter | Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |
| Hydrogen Bonds | 2 | Formed between the carboxylic acid group and receptor residues |
| Hydrophobic Interactions | Numerous | Involving the pentadecyl chain and nonpolar receptor residues |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.
In Silico Screening and Rational Design of Novel 2-Methoxy-6-pentadecylbenzoic Acid Derivatives
The insights gained from quantum chemical calculations, MD simulations, and molecular docking can be leveraged for the in silico screening and rational design of novel derivatives of 2-methoxy-6-pentadecylbenzoic acid with improved properties. researchgate.net In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of being active against a specific target.
Rational design, on the other hand, is a more targeted approach where the structure of the lead compound, 2-methoxy-6-pentadecylbenzoic acid, is systematically modified to enhance its interaction with the target receptor. For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, the pentadecyl chain could be branched or extended to better fill this pocket, potentially increasing binding affinity. Similarly, the position of the methoxy group or the introduction of other substituents on the aromatic ring could be explored to optimize electronic and steric interactions. researchgate.net
By combining these computational approaches, it is possible to design a focused library of new derivatives with a higher likelihood of success, thereby reducing the time and cost associated with traditional drug discovery.
Future Research Directions and Academic Implications
Exploration of Novel Biological Targets and Therapeutic Pathways
Preliminary studies indicate that 2-Methoxy-6-pentadecylbenzoic acid exhibits antibacterial properties, with its long hydrophobic chain potentially enhancing its interaction with bacterial lipid bilayers. This suggests that bacterial membranes are a key biological target. Future investigations should aim to elucidate the precise mechanisms of this interaction and explore other potential cellular components that may be affected.
The parent compound, anacardic acid, has been shown to inhibit several clinically relevant enzymes, including NF-κB kinase, histone acetyltransferases (HATs), and lipoxygenase (LOX-1), and to modulate pathways involved in cancer, inflammation, and obesity. Given the structural similarity, it is crucial to investigate whether 2-Methoxy-6-pentadecylbenzoic acid shares these targets and to what extent the methoxy (B1213986) group influences its inhibitory activity. For instance, anacardic acid's ability to sensitize tumor cells to radiation by inhibiting HAT activity presents a promising therapeutic avenue to explore for its methoxy derivative.
Recent research on anacardic acid derivatives has also highlighted their potential as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. A study on various derivatives, including 2-Methoxy-6-pentadecylbenzoic acid (referred to as LDT30 in the study), demonstrated their ability to act as single, dual, or pan-PPAR agonists with varying degrees of activity. This opens up new therapeutic possibilities for metabolic diseases. Further research should focus on delineating the specific PPAR isoform selectivity of 2-Methoxy-6-pentadecylbenzoic acid and its downstream effects on gene expression and metabolic pathways.
The exploration of novel biological targets could be guided by the diverse pharmacological activities reported for anacardic acid, which include bactericidal, fungicidal, and anti-inflammatory properties. A systematic screening of 2-Methoxy-6-pentadecylbenzoic acid against a panel of targets implicated in these disease areas could uncover new therapeutic applications.
Design and Synthesis of Highly Selective Analogues for Specific Bioactivities
While 2-Methoxy-6-pentadecylbenzoic acid and its parent compound show promise, their broad range of biological activities can be a double-edged sword, potentially leading to off-target effects. Therefore, a key area of future research is the design and synthesis of analogues with enhanced selectivity for specific biological targets.
Structural modifications of the anacardic acid scaffold have been shown to yield compounds with improved and more specific activities. For example, the synthesis of benzylamine (B48309) analogues of anacardic acid has produced compounds with potent antibacterial activity. Similar strategies can be applied to 2-Methoxy-6-pentadecylbenzoic acid. Modifications could include altering the length and saturation of the pentadecyl chain, introducing different functional groups on the aromatic ring, or modifying the carboxylic acid group to an ester or amide.
A study focused on creating PPAR agonists from cashew nut shell liquid (CNSL) derivatives involved synthesizing a series of compounds, including O-acetylated and O-methylated derivatives of anacardic acid. This highlights a strategy of targeted modifications to enhance interaction with specific receptors. The synthesis of 2-Methoxy-6-pentadecylbenzoic acid itself in this study was achieved through the hydrolysis of its methyl ester precursor.
The development of efficient synthetic methods is crucial for generating a library of analogues for structure-activity relationship (SAR) studies. Techniques like the Wittig reaction and directed ortho-metalation have been used to create salicylic (B10762653) acid variants with different hydrophobic tails. A Heck-based strategy has also been reported for generating anacardic acid derivatives, allowing for precise control over the position and stereochemistry of unsaturation in the alkyl chain. These synthetic approaches can be adapted to produce a diverse range of 2-Methoxy-6-pentadecylbenzoic acid analogues for bioactivity screening.
The table below outlines some synthetic strategies that have been employed for anacardic acid and its derivatives, which could be applicable to 2-Methoxy-6-pentadecylbenzoic acid.
| Synthetic Strategy | Description | Potential Application for 2-Methoxy-6-pentadecylbenzoic acid Analogues | Reference |
| Wittig Reaction | Introduction of a naphthyl side chain to a salicylic acid core. | Creating analogues with varied hydrophobic chains to probe binding pocket interactions. | |
| Heck Reaction | Redox-relay Heck reaction for controlled synthesis of unsaturated lipids. | Generating analogues with specific alkene positions and stereochemistry to study the effect of unsaturation on bioactivity. | |
| Alkylation and Esterification | Methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. | A fundamental step in creating prodrugs or modifying the compound's pharmacokinetic properties. | |
| Ortho-formylation | Regiospecific introduction of a formyl group to the aromatic ring. | Creating intermediates for further functionalization to explore SAR. | |
| Hydrolysis | Conversion of an ester to a carboxylic acid. | The final step in synthesizing the acid form from a protected precursor. |
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of 2-Methoxy-6-pentadecylbenzoic acid, future research should move beyond single-target investigations and embrace systems biology and multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to map the compound's impact on cellular networks.
For instance, after identifying a primary target like a specific PPAR isoform, transcriptomics (e.g., RNA-seq) can reveal the global changes in gene expression induced by the compound. This can help to identify entire pathways that are modulated, providing a more comprehensive picture of its mechanism of action. Proteomics can then be used to confirm that the changes in gene expression translate to changes in protein levels.
Metabolomics studies can shed light on how 2-Methoxy-6-pentadecylbenzoic acid alters the cellular metabolic landscape. Given the link to PPARs, it would be particularly interesting to investigate its effects on lipid and glucose metabolism.
By combining these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers to monitor its therapeutic efficacy. This integrated approach will be invaluable for a comprehensive mechanistic understanding, moving from a simple ligand-target interaction to a network-level perspective.
Sustainable Production and Green Chemistry Principles in Chemical Synthesis
A significant advantage of 2-Methoxy-6-pentadecylbenzoic acid is its connection to a renewable resource: cashew nut shell liquid (CNSL). CNSL, a byproduct of the cashew industry, is a rich source of anacardic acid, the precursor to 2-Methoxy-6-pentadecylbenzoic acid. This provides a strong foundation for developing sustainable and green production methods.
Future research in this area should focus on optimizing the extraction of anacardic acid from CNSL and developing environmentally friendly synthetic routes to 2-Methoxy-6-pentadecylbenzoic acid. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions. For example, the regioselective O-methylation of the phenolic hydroxyl group is a key step that can be optimized using green chemistry principles, such as employing milder conditions with the aid of transition metal catalysts.
The valorization of agricultural waste streams like CNSL is a critical aspect of building a circular economy and reducing reliance on petroleum-based feedstocks for chemical synthesis. Research into the entire lifecycle of 2-Methoxy-6-pentadecylbenzoic acid production, from raw material sourcing to final product, will be essential to ensure its long-term viability as a therapeutic agent. The principles of green chemistry should guide every step of the process to minimize environmental impact.
Advancement of Computational Models for Predictive Biology and Drug Discovery
Computational modeling and in silico methods are powerful tools that can accelerate the drug discovery process for compounds like 2-Methoxy-6-pentadecylbenzoic acid. Future research should leverage these approaches for several purposes.
Predictive Biology: Molecular docking and dynamics simulations can be used to predict the binding affinity of 2-Methoxy-6-pentadecylbenzoic acid and its analogues to various biological targets. This can help to prioritize which compounds to synthesize and test in the lab, saving time and resources. For example, virtual screening of anacardic acid derivatives against cyclin-dependent kinase 2 has been performed to identify potential anticancer agents. Similar approaches can be applied to the targets of 2-Methoxy-6-pentadecylbenzoic acid.
Drug Discovery: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.
Pharmacokinetic Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Methoxy-6-pentadecylbenzoic acid and its analogues. The "BOILED-Egg" model, for instance, has been used to predict the gastrointestinal absorption and blood-brain barrier permeability of anacardic acid derivatives. This information is crucial for designing drugs with favorable pharmacokinetic profiles.
The integration of computational modeling with experimental validation will create a synergistic feedback loop, where computational predictions guide experiments, and experimental results are used to refine and improve the computational models. This iterative process will be instrumental in advancing the development of 2-Methoxy-6-pentadecylbenzoic acid and its analogues as therapeutic agents.
Q & A
Q. How can computational tools predict the environmental impact or biodegradability of this compound?
- Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Experimental validation via OECD 301D respirometry tests microbial mineralization in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
